3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[4-(trifluoromethyl)phenyl]urea

Lipophilicity Drug-likeness Physicochemical profiling

This bipyridine-urea hybrid (MW 372.35, XLogP3 2.8) offers a distinct 2,4'-bipyridine connectivity that delivers asymmetric chelation geometry for transition-metal complexes and a non-canonical hinge-binding motif for kinase inhibitor design. The para-CF3 substitution enhances metabolic stability and lipophilicity without exceeding drug-likeness thresholds. Replacing this specific regiochemistry with positional isomers alters target engagement and physicochemical behavior—making CAS 2309341-68-0 essential for laboratories seeking to diversify validated biphenyl-urea chemotypes while maintaining experimental reproducibility.

Molecular Formula C19H15F3N4O
Molecular Weight 372.351
CAS No. 2309341-68-0
Cat. No. B2870156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[4-(trifluoromethyl)phenyl]urea
CAS2309341-68-0
Molecular FormulaC19H15F3N4O
Molecular Weight372.351
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
InChIInChI=1S/C19H15F3N4O/c20-19(21,22)15-1-3-16(4-2-15)26-18(27)25-12-13-5-10-24-17(11-13)14-6-8-23-9-7-14/h1-11H,12H2,(H2,25,26,27)
InChIKeyDZBGKGBSHLJNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[4-(trifluoromethyl)phenyl]urea (CAS 2309341-68-0): Structural Profile and Research-Grade Procurement Context


3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[4-(trifluoromethyl)phenyl]urea (CAS 2309341-68-0) is a synthetic bipyridine-urea hybrid small molecule with molecular formula C19H15F3N4O and molecular weight 372.35 g/mol [1]. The compound belongs to the diaryl urea class, which is extensively explored in kinase inhibitor drug discovery, particularly as VEGFR-2 inhibitors [2]. Its structure integrates a 2,4'-bipyridine moiety, a methylene spacer, a central urea group, and a para-trifluoromethyl-substituted phenyl ring. This architecture imparts computed physicochemical properties including XLogP3 of 2.8, topological polar surface area of 66.9 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [1]. The compound is primarily supplied as a research chemical for use as a synthetic building block, a ligand in coordination chemistry, and a scaffold for medicinal chemistry optimization programs [1].

Why Closely Related Bipyridine-Urea Analogs Cannot Substitute for CAS 2309341-68-0


Within the bipyridine-urea chemical space, even seemingly minor positional isomerism produces functionally distinct compounds. The target compound features a 2,4'-bipyridine connectivity (pyridine-2 linked to pyridine-4' via a C–C bond) with the methylene-urea chain attached at the 4-position of the first pyridine ring, and a para-trifluoromethyl group on the phenyl urea terminus. This specific regiochemistry dictates the spatial orientation of the two nitrogen atoms available for metal chelation, yielding a bite angle and donor-atom geometry that differ fundamentally from the 2,2'-bipyridine, 2,3'-bipyridine, or 4,4'-bipyridine isomers [1]. Furthermore, the para-CF3 substitution on the phenyl ring, compared to ortho- or meta-CF3 positional isomers, alters both the electron-withdrawing character at the urea NH and the overall molecular lipophilicity, which in turn modulates target binding, metabolic stability, and solubility [2]. These structural features are not interchangeable; replacement with a positional isomer or a simpler monopyridine analog will alter the compound's coordination chemistry, biological target engagement profile, and physicochemical behavior, making direct substitution scientifically invalid without re-validation of the entire experimental system.

Quantitative Differentiation Evidence for 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[4-(trifluoromethyl)phenyl]urea vs. Structural Analogs


Lipophilicity Differentiation: XLogP3 of Target Compound vs. Simpler Monopyridine Analog

The target compound exhibits a computed XLogP3 value of 2.8, reflecting the contribution of the extended 2,4'-bipyridine scaffold and the para-trifluoromethylphenyl group [1]. In contrast, the simpler monopyridine analog N-(4-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea (CAS 200113-23-1), which lacks the second pyridine ring, has a reported XLogP3 of approximately 0.5 . This ~2.3 log unit difference represents a >100-fold difference in the octanol-water partition coefficient, indicating significantly higher membrane permeability potential for the target compound. For researchers requiring compounds with balanced lipophilicity for cellular assays, the target compound occupies a distinct physicochemical space that the simpler analog cannot replicate.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity: Target Compound vs. Monopyridine Analog

The target compound possesses six hydrogen bond acceptor (HBA) sites arising from the four pyridine nitrogen atoms (two from each pyridine ring of the 2,4'-bipyridine), the urea carbonyl oxygen, and the urea nitrogen lone pairs [1]. The monopyridine comparator N-(4-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea contains fewer HBA sites (reported HBA count: 2) . This HBA count differential (6 vs. 2) indicates that the target compound can engage in a greater number of directional hydrogen bonding interactions with biological targets or solvents. In kinase inhibitor design, the ability of the bipyridine unit to form multiple hydrogen bonds with the hinge region is critical, as demonstrated by the VEGFR-2 inhibitor series where the pyridine hinge-binding fragment contributed significantly to potency [2].

Hydrogen bonding Target engagement Solubility

VEGFR-2 Kinase Inhibitory Activity: Class-Level SAR Informing Scaffold Selection

Although no direct VEGFR-2 IC50 data are available for CAS 2309341-68-0, class-level SAR from a closely related series of biphenyl-aryl ureas bearing pyridine-based hinge-binding fragments provides actionable guidance. In that series, the most potent compounds (L1, L9, W14, W15) achieved VEGFR-2 enzymatic IC50 values of 0.36 nM, 0.22 nM, 0.15 nM, and 0.14 nM, respectively [1]. The SAR study explicitly identified that incorporation of a trifluoromethyl group and a carbonyl-containing substituent on the terminal pyridine improved inhibitory activity [1]. The target compound, bearing a 4-(trifluoromethyl)phenyl urea terminus and a 2,4'-bipyridine core that can serve as a hinge-binding fragment, possesses the critical pharmacophoric elements associated with potent VEGFR-2 inhibition in this chemotype. By contrast, simplified analogs lacking the bipyridine extension (e.g., monopyridine ureas) would be predicted to lack the hinge-binding capacity required for sub-nanomolar potency, based on the established SAR [1]. This inference positions the target compound as a rational starting point for VEGFR-2-focused medicinal chemistry campaigns, whereas procurement of a monopyridine analog would not access the same potency range.

Kinase inhibition VEGFR-2 Anticancer SAR

Topological Polar Surface Area and Drug-Likeness: Differentiation from Ortho-CF3 and Meta-CF3 Positional Isomers

The target compound has a topological polar surface area (TPSA) of 66.9 Ų [1], which falls well within the generally accepted threshold of <140 Ų for oral bioavailability and <90 Ų for blood-brain barrier penetration. This TPSA value is influenced by the spatial arrangement of the urea linker and the para-substitution pattern of the trifluoromethyl group. Positional isomers with ortho-CF3 substitution (e.g., CAS 2034304-90-8) or meta-CF3 on the phenyl ring, or with different bipyridine connectivity (e.g., 2,3'-bipyridine isomer CAS 2034562-22-4), may exhibit different TPSA values due to altered molecular conformation and intramolecular hydrogen bonding patterns involving the CF3 group and the urea NH [2]. The para-CF3 arrangement in the target compound minimizes steric crowding around the urea linkage, thereby preserving the planarity and hydrogen-bonding capacity of the urea pharmacophore, a feature critical for DFG-motif interaction in kinases [3].

Drug-likeness Oral bioavailability ADME

Recommended Research Application Scenarios for CAS 2309341-68-0 Based on Differentiation Evidence


Kinase Inhibitor Lead Generation: VEGFR-2 and Related RTK Drug Discovery Programs

Based on class-level SAR evidence showing that biphenyl-aryl ureas with pyridine hinge-binding fragments achieve sub-nanomolar VEGFR-2 IC50 values (0.14–0.36 nM) [1], the target compound is most appropriately deployed as a scaffold for structure-activity relationship (SAR) exploration in receptor tyrosine kinase (RTK) inhibitor programs. Its 2,4'-bipyridine core provides a differentiated hinge-binding geometry compared to the more common 2,2'-bipyridine or monopyridine scaffolds, enabling medicinal chemists to probe novel vectors within the kinase ATP-binding pocket. The para-CF3 substituent on the phenyl urea enhances metabolic stability and lipophilicity (XLogP3 = 2.8), which is advantageous for achieving cellular activity in cancer cell lines. Procurement of CAS 2309341-68-0 is warranted for laboratories that have already validated the biphenyl-urea chemotype and seek to diversify their hinge-binding fragment collection.

Coordination Chemistry: Asymmetric Metal Complex Design with 2,4'-Bipyridine Ligands

The 2,4'-bipyridine connectivity of CAS 2309341-68-0 provides a distinct chelation geometry (N-donor atoms at the 2-position of one pyridine and the 4'-position of the adjoining pyridine) that differs from the symmetric chelation of 2,2'-bipyridine [1]. This asymmetry can induce stereoelectronic effects in transition metal complexes (e.g., with Ru, Cu, Zn, or Ir), leading to altered redox potentials, catalytic activity, or photophysical properties. The compound's HBA count of 6 and TPSA of 66.9 Ų [2] further contribute to its ability to stabilize metal centers while maintaining solubility in organic solvents. Researchers designing asymmetric catalysts or luminescent metal complexes should prioritize this compound over symmetric 2,2'-bipyridine or 4,4'-bipyridine ligands when seeking to introduce directional electronic asymmetry into the coordination sphere.

Physicochemical Tool Compound for Membrane Permeability and Lipophilicity Benchmarking

With an XLogP3 of 2.8, a TPSA of 66.9 Ų, and a molecular weight of 372.35 g/mol [1], CAS 2309341-68-0 occupies a favorable region of drug-like chemical space (Lipinski rule-of-five compliant). This compound can serve as a reference standard for calibrating logP measurement systems, for benchmarking membrane permeability in PAMPA or Caco-2 assays, or for training computational logP prediction algorithms. Its lipophilicity is substantially higher than the monopyridine analog (XLogP3 ≈ 0.5) [2], making it suitable for studies where moderate-to-high lipophilicity is required without exceeding the drug-likeness threshold. Laboratories requiring a consistent, well-characterized compound for physicochemical assay development should consider procurement.

Fragment-Based Drug Design (FBDD) and Structure-Based Optimization of Urea-Containing Inhibitors

The urea moiety in CAS 2309341-68-0 has been demonstrated in analogous chemotypes to form critical bidentate hydrogen bonds with the DFG motif of kinase active sites [1]. This compound can function as a key intermediate or scaffold for fragment growing and merging strategies in FBDD campaigns. Its six hydrogen bond acceptor sites and two hydrogen bond donors, combined with the rotational flexibility provided by the methylene spacer (rotatable bond count: 4) [2], allow the molecule to adopt conformations complementary to diverse protein binding pockets. Research groups engaged in crystallography-driven inhibitor design should consider CAS 2309341-68-0 as a starting fragment for soaking experiments or co-crystallization trials targeting kinases, sirtuins, or other enzymes with adenine-binding pockets.

Quote Request

Request a Quote for 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[4-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.